1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride
Overview
Description
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 4-chloromethylpiperidine under basic conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or piperazine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the piperazine or piperidine rings.
Reduction: Secondary amines.
Substitution: Derivatives with different functional groups attached to the piperidine or piperazine rings.
Scientific Research Applications
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent and building block in synthetic chemistry for the preparation of various piperazine derivatives.
Biology: Employed in the study of biological systems, particularly in the investigation of neurotransmitter pathways and receptor binding.
Industry: Utilized as a catalyst in condensation reactions and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can influence various physiological processes, including mood regulation, pain perception, and cognitive function.
Comparison with Similar Compounds
- 1-Methyl-4-piperazinopiperidine
- 1-Methyl-4-(4-piperidinyl)piperazine
Comparison: 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects. These differences make it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHYQURGDKJQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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